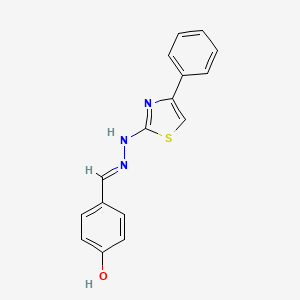![molecular formula C17H26N4O5S2 B6070826 N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6070826.png)
N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, commonly known as PSB-603, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. PSB-603 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
作用机制
PSB-603 inhibits N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide activity by binding to the catalytic site of the enzyme, thereby preventing the dephosphorylation of insulin receptor substrates (IRS) and enhancing insulin signaling. This leads to increased glucose uptake and glycogen synthesis in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects:
PSB-603 has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in preclinical models of diabetes and metabolic disorders. In addition, PSB-603 has anti-inflammatory effects and improves endothelial function. PSB-603 has also been shown to have a positive effect on body weight and adiposity in animal models.
实验室实验的优点和局限性
One advantage of using PSB-603 in lab experiments is its specificity for N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, which allows for targeted inhibition of this enzyme without affecting other phosphatases. However, PSB-603 has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, PSB-603 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
Future research on PSB-603 could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in humans. In addition, PSB-603 could be tested in clinical trials to determine its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Other potential future directions for PSB-603 research could include investigating its effects on other signaling pathways and its potential as a tool for studying the role of N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide in various physiological processes.
合成方法
PSB-603 can be synthesized using a multi-step synthetic route involving the coupling of piperazine and piperidine with a sulfonyl chloride intermediate. The final product is obtained through a condensation reaction between the sulfonyl chloride intermediate and an amine derivative of phenylacetic acid.
科学研究应用
PSB-603 has been extensively studied in preclinical models of diabetes and metabolic disorders. In vitro studies have shown that PSB-603 inhibits N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide activity and enhances insulin signaling in adipocytes and hepatocytes. In vivo studies in animal models have demonstrated that PSB-603 improves glucose tolerance, insulin sensitivity, and lipid metabolism. PSB-603 has also been shown to have anti-inflammatory effects and to improve endothelial function.
属性
IUPAC Name |
N-[4-(4-piperidin-1-ylsulfonylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S2/c1-15(22)18-16-5-7-17(8-6-16)27(23,24)19-11-13-21(14-12-19)28(25,26)20-9-3-2-4-10-20/h5-8H,2-4,9-14H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKVCOICJCIUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methyl-2-[(4-methylphenyl)amino]-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6070753.png)
![N-[(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6070756.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B6070762.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6070767.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6070769.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6070784.png)
![2-{4-(2-fluorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070790.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B6070801.png)
![methyl 4-(3-{3-[(2,4-dimethoxybenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6070818.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B6070832.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6070851.png)